molecular formula C17H19N3O2S B2535244 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 2034328-61-3

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No. B2535244
CAS RN: 2034328-61-3
M. Wt: 329.42
InChI Key: AKWNEPNOXCYRGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be analyzed using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups and the conditions under which it is used. Furan compounds with sulfonyl groups have been explored through various chemical reactions.

Scientific Research Applications

Synthesis of Furan-Fused Heterocycles

Research by Ergun et al. (2014) explores the synthesis of novel compounds, including furan-fused heterocycles, starting from corresponding acid derivatives. This study provides a foundation for understanding the chemical properties and potential applications of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylthiophene-2-carboxamide and similar compounds. The synthesis process involves intramolecular cyclization, highlighting the compound's relevance in developing fused ring systems for various applications (Ergun et al., 2014).

Structure-Activity Relationships in Fungicides

A study on the structure-activity relationships of various carboxamide fungicides, including furan derivatives, demonstrates the impact of chemical structure on biological activity. This research can provide insights into the development of new fungicides and other agents, where the core structure of this compound might play a significant role (Masatsugu et al., 2010).

Computational Studies and Chemical Interactions

Singh et al. (2014) conducted a synthesis, characterization, and computational study on a pyrrole chalcone derivative, providing valuable information on molecular interactions and electronic descriptors. This research offers a deeper understanding of the electronic and structural properties of related compounds, which could be applied to the study of this compound, particularly in predicting its reactivity and interactions (Singh et al., 2014).

Analytical and Spectral Study of Furan Ring Containing Ligands

Patel (2020) presents an analytical and spectral study of furan ring-containing organic ligands, which are synthesized and characterized for their chelating properties. This research highlights the importance of furan derivatives in developing new materials with potential applications in catalysis, material science, and possibly pharmaceuticals. The findings could be relevant for understanding the properties and applications of this compound (Patel, 2020).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-9-15(23-10-11)17(21)18-6-7-20-13(3)16(12(2)19-20)14-5-4-8-22-14/h4-5,8-10H,6-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWNEPNOXCYRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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